Bimiralisib (PQR309) is a highly optimized, orally bioavailable pan-class I PI3K and mTOR dual inhibitor characterized by its 4,6-dimorpholino-1,3,5-triazine core. From a procurement and material-selection perspective, its primary value lies in its exceptional blood-brain barrier (BBB) permeability (brain-to-plasma ratio ≈ 1) and balanced dual-kinase affinity (PI3Kα IC50 = 33 nM; mTOR IC50 = 89 nM). Unlike highly lipophilic early-generation kinase inhibitors that suffer from poor aqueous processability, Bimiralisib demonstrates an excellent pharmacokinetic profile with >50% oral bioavailability, making it a premium baseline material for advanced in vivo neuro-oncology models and dual-pathway suppression assays[1].
Procurement teams often consider substituting Bimiralisib with older, well-known brain-penetrant PI3K inhibitors like Buparlisib (BKM120) due to historical precedent. However, this substitution introduces critical experimental confounders. Buparlisib structurally binds to tubulin, causing off-target mitotic arrest and severe dose-limiting neurotoxicity in in vivo models. Bimiralisib was specifically engineered with a lower polar surface area (PSA ≈ 102) and a modified triazine scaffold to completely eliminate tubulin binding while maintaining superior CNS penetration. Substituting Bimiralisib with Buparlisib or pure PI3K inhibitors (which trigger mTORC2-mediated AKT reactivation) compromises the mechanistic purity of the assay, leading to unreliable efficacy data in neuro-oncology and lymphoma studies [1].
A critical differentiator for Bimiralisib is its lack of off-target microtubule interaction. In comparative binding assays, the structurally related clinical comparator Buparlisib (BKM120) exhibits significant tubulin binding, which artificially inflates cytotoxicity through mitotic arrest rather than pure PI3K inhibition. Bimiralisib demonstrates 0% tubulin binding, ensuring that observed cellular phenotypes are exclusively driven by PI3K/mTOR pathway suppression [1].
| Evidence Dimension | Tubulin binding affinity |
| Target Compound Data | No detectable tubulin binding |
| Comparator Or Baseline | Buparlisib (BKM120) (Significant tubulin binding) |
| Quantified Difference | Complete elimination of off-target tubulin interaction |
| Conditions | In vitro protein kinase and receptor ligand profiling panels |
Procuring Bimiralisib prevents confounding off-target neurotoxicity and mitotic arrest in sensitive in vivo CNS models.
For researchers modeling glioblastoma or brain metastases, systemic exposure is insufficient if the drug cannot cross the blood-brain barrier. While standard pan-PI3K inhibitors like Pictilisib exhibit poor CNS penetration, Bimiralisib achieves a brain-to-plasma ratio of approximately 1.0 within 1-2 hours post-administration. In rodent models, a 10 mg/kg oral dose yields plasma levels >2 μM after 24 hours, with equivalent concentrations confirmed in brain tissue .
| Evidence Dimension | Brain-to-plasma concentration ratio |
| Target Compound Data | Ratio ≈ 1:1 (Comparable brain and plasma levels at 1-2h) |
| Comparator Or Baseline | Standard pan-PI3K inhibitors (e.g., Pictilisib) (Ratio < 0.1) |
| Quantified Difference | >10-fold improvement in CNS tissue accumulation |
| Conditions | In vivo pharmacokinetic profiling (rat models, 10 mg/kg PO) |
Guarantees therapeutic concentrations in CNS tissue, making it the preferred precursor for orthotopic brain tumor models.
Poorly soluble kinase inhibitors often require harsh, custom excipient screening that delays research. Bimiralisib offers highly reproducible formulation parameters. For intravenous or intraperitoneal injection, it forms a stable, clear solution at 0.3 mg/mL (0.73 mM) using a standard, well-tolerated vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oral administration, it readily forms a homogeneous suspension at ≥5 mg/mL in basic CMC-Na .
| Evidence Dimension | In vivo formulation stability |
| Target Compound Data | Clear solution in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O |
| Comparator Or Baseline | Unformulated free base (Insoluble in water, precipitates in vivo) |
| Quantified Difference | Validated protocols eliminate the need for custom excipient screening |
| Conditions | Standard laboratory formulation for rodent dosing |
Reduces workflow friction by providing buyers with a ready-to-use, validated solvent system for immediate animal dosing.
Procuring a pure PI3K inhibitor (e.g., Alpelisib) often results in incomplete pathway suppression due to mTORC2-mediated feedback reactivation of AKT. Bimiralisib is engineered for balanced dual inhibition, demonstrating an IC50 of 33 nM for PI3Kα and 89 nM for mTOR. This dual affinity effectively shuts down both the primary PI3K signaling cascade and the secondary mTORC1/2 feedback loops, providing superior anti-proliferative efficacy in lymphoma and solid tumor models compared to single-node inhibitors [1].
| Evidence Dimension | mTOR inhibition (IC50) |
| Target Compound Data | 89 nM (mTORC1 and mTORC2) |
| Comparator Or Baseline | Pure PI3Kα inhibitors like Alpelisib (>1000 nM for mTOR) |
| Quantified Difference | Potent dual suppression vs single-node suppression |
| Conditions | Cell-free kinase assay and cellular phosphorylation models |
Ensures complete PI3K/AKT/mTOR pathway shutdown in cell assays, avoiding the need to purchase and co-formulate a separate mTOR inhibitor.
Because Bimiralisib achieves a ~1:1 brain-to-plasma ratio and completely lacks the tubulin-binding off-target toxicity seen in Buparlisib, it is the optimal PI3K/mTOR inhibitor for in vivo neuro-oncology studies. Buyers should select this compound when establishing orthotopic glioblastoma xenografts or modeling CNS metastases, where precise, unconfounded pathway inhibition within brain tissue is required [1].
In in vitro screening of refractory lymphoma or solid tumor cell lines, using pure PI3K inhibitors often triggers mTORC2-mediated AKT reactivation. Bimiralisib's balanced dual affinity (PI3Kα IC50 = 33 nM; mTOR IC50 = 89 nM) makes it the ideal single-agent tool compound to ensure complete blockade of the PI3K/AKT/mTOR axis without requiring the procurement and complex co-formulation of a secondary mTOR inhibitor [1].
For laboratories conducting extensive murine dosing, Bimiralisib is highly processable. Its compatibility with standard, validated formulation vehicles (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 for IV, or CMC-Na for oral suspension) makes it a reliable choice for high-throughput in vivo efficacy and pharmacokinetic profiling, bypassing the severe solubility bottlenecks associated with earlier-generation lipophilic kinase inhibitors .